molecular formula C12H18N6O3 B12806202 9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- CAS No. 134934-99-9

9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)-

Cat. No.: B12806202
CAS No.: 134934-99-9
M. Wt: 294.31 g/mol
InChI Key: GKRIKPNTHXMECI-QRKAXHLRSA-N
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Description

9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- is a synthetic nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- typically involves the following steps:

    Starting Material: The synthesis begins with a suitable purine derivative.

    Glycosylation: The purine derivative undergoes glycosylation with a protected sugar moiety.

    Deprotection: The protecting groups are removed to yield the final nucleoside analog.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like crystallization, chromatography, or recrystallization.

Chemical Reactions Analysis

Types of Reactions

9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological processes.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of diagnostic tools and biochemical assays.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-xylofuranosyl)
  • 9H-Purin-6-amine, 9-(2-deoxy-2-chloro-beta-D-xylofuranosyl)
  • 9H-Purin-6-amine, 9-(2-deoxy-2-hydroxy-beta-D-xylofuranosyl)

Uniqueness

The uniqueness of 9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- lies in its specific structural modifications, which confer distinct biological activities. For example, the presence of the dimethylamino group can enhance its ability to interact with target enzymes and improve its pharmacokinetic properties.

Properties

CAS No.

134934-99-9

Molecular Formula

C12H18N6O3

Molecular Weight

294.31 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(dimethylamino)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H18N6O3/c1-17(2)8-9(20)6(3-19)21-12(8)18-5-16-7-10(13)14-4-15-11(7)18/h4-6,8-9,12,19-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8-,9+,12-/m1/s1

InChI Key

GKRIKPNTHXMECI-QRKAXHLRSA-N

Isomeric SMILES

CN(C)[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

CN(C)C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

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